4-(4-Chloro-2-nitro-phenyl)-butan-1-ol
Description
4-(4-Chloro-2-nitro-phenyl)-butan-1-ol is a substituted butanol derivative featuring a chlorinated nitrobenzene group at the fourth carbon of the butanol chain. The nitro group (-NO₂) and chloro (-Cl) substituents on the aromatic ring contribute to its electron-withdrawing character, influencing reactivity in substitution or reduction reactions.
Properties
Molecular Formula |
C10H12ClNO3 |
|---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
4-(4-chloro-2-nitrophenyl)butan-1-ol |
InChI |
InChI=1S/C10H12ClNO3/c11-9-5-4-8(3-1-2-6-13)10(7-9)12(14)15/h4-5,7,13H,1-3,6H2 |
InChI Key |
JAJNGGYXSDACJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])CCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analog: 4-(4-Methylphenyl)butan-1-ol
Key Differences :
- Substituents : Replaces the chloro-nitro-phenyl group with a methylphenyl moiety.
- Electronic Effects : The methyl group (-CH₃) is electron-donating, contrasting with the electron-withdrawing nitro and chloro groups in the target compound. This difference alters solubility (higher lipophilicity for methylphenyl) and reactivity (e.g., in electrophilic aromatic substitution).
- Applications: 4-(4-Methylphenyl)butan-1-ol is noted for its versatility in research applications, though its biological activity remains unspecified .
Physical Data Comparison :
| Property | 4-(4-Chloro-2-nitro-phenyl)-butan-1-ol | 4-(4-Methylphenyl)butan-1-ol |
|---|---|---|
| Molecular Weight (g/mol) | ~243.67 (calculated) | ~178.23 (C₁₁H₁₆O) |
| LogP | Higher (due to nitro group) | ~2.5 (estimated) |
Functional Analog: 4-(n-Heptyloxy)butan-1-ol
Key Differences :
- Functional Group : Contains an ether-linked heptyloxy chain (-O-C₇H₁₅) instead of a substituted aromatic ring.
- Biological Relevance: Acts as a pheromone component in the Asian longhorned beetle, demonstrating the role of alkoxy chains in bioactivity.
Halogenated Analog: 4-Chloro-2-methylbutan-1-ol
Key Differences :
- Substituent Position: Chloro and methyl groups are on the butanol chain rather than an aromatic ring.
- Physicochemical Properties :
- Reactivity : The primary alcohol and chloro group may favor nucleophilic substitution, whereas the target compound’s aromatic nitro group directs reactivity toward reduction or electrophilic attack.
Deuterated Analog: 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol
Key Differences :
- Isotopic Labeling : Incorporates deuterium (d5), useful in metabolic or pharmacokinetic studies.
- Functional Groups : Includes an imidazole ring, which enhances hydrogen-bonding capacity compared to the nitro group in the target compound.
- Applications : Likely used in drug discovery for tracing biochemical pathways, contrasting with the target compound’s undefined biological role .
Data Tables
Table 1: Structural and Physical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP |
|---|---|---|---|---|
| This compound | C₁₀H₁₁ClNO₃ | ~243.67 | Cl, NO₂, aromatic | ~2.8 |
| 4-(4-Methylphenyl)butan-1-ol | C₁₁H₁₆O | 178.23 | CH₃, aromatic | ~2.5 |
| 4-Chloro-2-methylbutan-1-ol | C₅H₁₁ClO | 122.59 | Cl, CH₃, aliphatic | 1.24 |
| 4-(n-Heptyloxy)butan-1-ol | C₁₁H₂₄O₂ | 188.31 | O-C₇H₁₅, aliphatic | ~3.0 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-Chloro-2-nitro-phenyl)-butan-1-ol, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step synthesis involving nucleophilic substitution and oxidation reactions is commonly employed. For example, starting from 4-chloro-2-nitrobenzene derivatives, alkylation with butan-1-ol precursors under anhydrous conditions (e.g., using NaH as a base in THF) can yield the target compound. Reaction temperature (40–60°C) and solvent polarity significantly affect yield. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Monitor reaction progress using thin-layer chromatography (TLC) and confirm structural integrity via H NMR (δ 1.5–1.8 ppm for butanol chain protons) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming the hydroxyl group (broad singlet at δ 3.5–4.0 ppm) and nitro group positioning (meta to chloro-substituent). Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) can verify molecular weight (MW 243.67 g/mol) and fragmentation patterns. For purity assessment, high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) is effective .
Q. How do functional groups (chloro, nitro, hydroxyl) influence the compound’s reactivity?
- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution reactions to the para position relative to itself. The hydroxyl group participates in hydrogen bonding, affecting solubility in polar solvents. Reduction of the nitro group (e.g., using H/Pd-C) yields amine derivatives, while oxidation of the hydroxyl group (e.g., with KMnO) forms ketones. Comparative studies with analogs (e.g., 4-(4-Chlorophenyl)butan-2-one) highlight reduced reactivity in the absence of hydroxyl groups .
Advanced Research Questions
Q. How can contradictions in reaction yields be resolved when altering nitro group positioning?
- Methodological Answer : Computational modeling (DFT calculations) predicts electronic effects of substituent positioning. For instance, meta-nitro groups increase steric hindrance, reducing alkylation efficiency. Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates with UV-Vis spectroscopy). Cross-reference results with structurally similar compounds, such as 4-(4-Chloro-2,6-difluorophenyl)butan-2-one, to isolate steric vs. electronic contributions .
Q. What strategies mitigate sample degradation during long-term stability studies?
- Methodological Answer : Store the compound in amber vials under inert gas (N) at −20°C to minimize photodegradation and oxidation. For aqueous solutions, add stabilizers like ascorbic acid (0.1% w/v) and maintain pH 6–6. Monitor degradation via LC-MS; identify byproducts (e.g., nitro-reduction products) and adjust storage conditions iteratively .
Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study binding affinities. For enzymes like cytochrome P450, conduct inhibition assays with NADPH cofactor monitoring. Compare results to chlorinated analogs (e.g., 1-(4-Chlorophenyl)butan-2-amine hydrochloride) to assess nitro group contributions to bioactivity. Molecular docking simulations (AutoDock Vina) can predict binding poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
